

An In-depth Technical Guide to the Pharmacokinetic Profile of BI-749327

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of **BI-749327**, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information presented herein is intended to support further research and development of this compound for its therapeutic potential in cardiac and renal diseases characterized by fibrosis and pathological hypertrophy.[1][2]

Introduction to BI-749327

BI-749327 is an orally bioavailable small molecule that selectively inhibits the TRPC6 ion channel.[1][3][4] TRPC6 is a non-selective cation channel that, when activated, allows calcium influx, triggering downstream signaling pathways such as the calcineurin-nuclear factor of activated T-cells (NFAT) pathway. Upregulation or gain-of-function mutations in TRPC6 are associated with the pathogenesis of fibrotic diseases in the heart and kidneys. By blocking TRPC6, BI-749327 has been shown to suppress NFAT activation, reduce the expression of profibrotic and prohypertrophic genes, and ameliorate cardiac and renal dysfunction in preclinical models.

Pharmacokinetic Profile

The pharmacokinetic properties of **BI-749327** have been characterized in mice, demonstrating its suitability for in vivo studies with oral administration. The compound exhibits a dose-



proportional increase in plasma concentration and systemic exposure, coupled with a long terminal half-life that supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of **BI-749327**.

Table 1: In Vitro Potency and Selectivity of BI-749327

Target	Species	IC50 (nM)	Selectivity vs. mTRPC6
TRPC6	Mouse	13	-
TRPC6	Human	19	-
TRPC6	Guinea Pig	15	-
TRPC3	Mouse	1,100	85-fold
TRPC7	Mouse	550	42-fold
TRPC5	Mouse	>9,100	>700-fold

Data sourced from Lin et al., 2019.

Table 2: In Vivo Pharmacokinetic Parameters of **BI-749327** in CD-1 Mice after a Single Oral Dose

Dose (mg/kg)	C _{max} (ng/mL)	AUC ₀₋₂₄ (ng·h/mL)	t ₁ / ₂ (hours)
3	250	2,800	8.5
10	850	10,000	10.5
30	2,600	35,000	13.5

Note: C_{max} (Maximum Plasma Concentration) and AUC (Area Under the Curve) values are approximate, based on graphical data representations in the source literature. t₁/₂ represents



the terminal half-life.

Table 3: Physicochemical and Distribution Properties of BI-749327

Parameter	Value	Species
Plasma Protein Binding	98.4 ± 0.1%	Mouse
Unbound Fraction	1.6%	Mouse
Unbound Trough Concentration (30 mg/kg/day)	~180 nM	Mouse

This unbound trough concentration is approximately 10 times the IC₅₀ for TRPC6 inhibition.

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic and pharmacodynamic data for **BI-749327**.

In Vivo Pharmacokinetic Study in Mice

- Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.
- Compound Administration: BI-749327 was formulated in a vehicle (e.g., methyl-cellulose/Tween-80) and administered as a single dose via oral gavage at levels of 3, 10, and 30 mg/kg.
- Blood Sampling: Serial blood samples were collected at various time points post-dose. The sampling was performed via puncture of the saphenous vein.
- Sample Processing: Blood samples were collected into EDTA-coated microtainers. Plasma was separated by centrifugation and stored frozen until analysis.
- Bioanalysis: Plasma concentrations of BI-749327 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Pharmacokinetic parameters, including C_{max}, AUC, and t₁/₂, were calculated from the plasma concentration-time profiles using non-compartmental analysis.



Plasma Protein Binding Assay

 Methodology: The extent of BI-749327 binding to mouse plasma proteins was determined using the equilibrium dialysis method.

Procedure:

- A semipermeable membrane separates a chamber containing mouse plasma spiked with
 BI-749327 (at a concentration of 1 μM) from a chamber containing protein-free buffer.
- The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
- At equilibrium, samples are taken from both chambers.
- The concentrations of BI-749327 in the plasma and buffer chambers are measured by LC-MS/MS.
- The percentage of bound and unbound drug is calculated based on the concentration difference between the chambers.

In Vitro TRPC6 Inhibition Assay

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human or mouse TRPC6 channel were used.
- Assay Principle: The assay measures the ability of BI-749327 to inhibit the ion current through the TRPC6 channel upon activation by an agonist.
- Procedure (Whole-Cell Patch Clamp):
 - HEK293-TRPC6 cells are cultured on coverslips.
 - A single cell is selected for whole-cell patch-clamp recording.
 - The TRPC6 channel is activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol (DAG) analog.



- The resulting inward and outward ion currents are measured at specific membrane potentials (e.g., -80 mV and +80 mV).
- BI-749327 is then perfused at various concentrations, and the inhibition of the OAGactivated current is recorded.
- Concentration-response curves are generated to calculate the IC₅₀ value.

NFAT-Luciferase Reporter Assay

- Cell Line: HEK293T cells are used for transient transfection.
- Assay Principle: This assay quantifies the activity of the NFAT transcription factor, a downstream effector of TRPC6-mediated calcium signaling.
- Procedure:
 - HEK293T cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing TRPC6 (or an empty vector as a control).
 - After transfection, cells are treated with varying concentrations of BI-749327.
 - The cells are then lysed, and luciferase activity is measured using a luminometer.
 - A dose-dependent inhibition of NFAT-driven luciferase activity indicates that BI-749327 blocks the TRPC6 signaling pathway.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships relevant to the study of **BI-749327**.

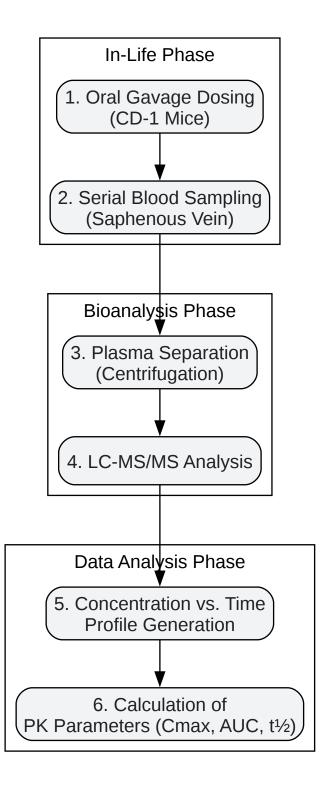




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Caption: TRPC6-NFAT signaling pathway inhibited by BI-749327.





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Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Relationship between in vitro data, PK, and therapeutic effect.



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